2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an allylthio group, a nitrophenyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the allylthio, nitrophenyl, and trifluoromethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium thiolate are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and trifluoromethoxy groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(allylthio)-5-(4-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- 2-(allylthio)-5-(3-nitrophenyl)-1-(4-methoxyphenyl)-1H-imidazole
Uniqueness
2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S/c1-2-10-29-18-23-12-17(13-4-3-5-15(11-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKVVJFSPGPUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.